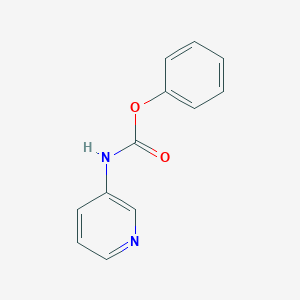

Phenyl pyridin-3-ylcarbamate

Description

Propriétés

IUPAC Name |

phenyl N-pyridin-3-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c15-12(14-10-5-4-8-13-9-10)16-11-6-2-1-3-7-11/h1-9H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBELOBHZQGHUNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426165 | |

| Record name | phenyl pyridin-3-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17738-06-6 | |

| Record name | phenyl pyridin-3-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis of Phenyl Pyridin-3-ylcarbamate

This document provides a comprehensive, field-proven guide for the synthesis of phenyl pyridin-3-ylcarbamate, a molecule of interest in medicinal chemistry and organic synthesis. This guide is designed for researchers, scientists, and drug development professionals, offering not just a procedural outline but also the underlying scientific rationale and critical safety considerations necessary for successful and safe execution.

Introduction and Strategic Overview

The synthesis of carbamates is a fundamental transformation in organic chemistry, pivotal for creating compounds with diverse applications, including their use as protecting groups for amines and as key structural motifs in pharmacologically active molecules.[1] Phenyl pyridin-3-ylcarbamate is synthesized via the reaction of 3-aminopyridine with phenyl chloroformate. This guide details a robust and reliable protocol for this synthesis, emphasizing safety, efficiency, and purity of the final product. We will delve into the reaction mechanism, provide a detailed step-by-step experimental procedure, and discuss the critical parameters that influence the reaction's outcome.

Core Principles: The Reaction Mechanism

The formation of phenyl pyridin-3-ylcarbamate is a classic example of nucleophilic acyl substitution.[2][3] The reaction proceeds through a well-understood pathway where the nucleophilic amine attacks the highly electrophilic carbonyl carbon of the chloroformate.

The key mechanistic steps are:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-aminopyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of phenyl chloroformate.

-

Formation of a Tetrahedral Intermediate: This attack leads to the formation of an unstable, transient tetrahedral intermediate.

-

Elimination of the Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

-

Acid Neutralization: The reaction produces hydrochloric acid (HCl) as a byproduct. This acid readily protonates the basic nitrogen of any unreacted 3-aminopyridine, rendering it non-nucleophilic and halting the reaction. To prevent this, a non-nucleophilic base, such as triethylamine or pyridine, is added to the reaction mixture to act as an acid scavenger, neutralizing the HCl as it is formed.[3]

The overall transformation is an efficient method for forming the stable carbamate linkage.

Mandatory Safety and Handling Protocols

Adherence to strict safety protocols is non-negotiable due to the hazardous nature of the starting materials. A thorough risk assessment must be conducted before commencing any experimental work.

-

Phenyl Chloroformate (CAS: 1885-14-9):

-

Hazards: This substance is highly toxic, corrosive, and a lachrymator.[4] It is fatal if inhaled, causes severe skin burns and serious eye damage, and is harmful if swallowed.[4][5][6] It also reacts with water, potentially generating heat and hazardous fumes.[7]

-

Handling: Must be handled exclusively in a certified chemical fume hood.[5][8] Full personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton), is required.[4][5] Keep away from moisture and ensure all glassware is scrupulously dried.[8]

-

-

3-Aminopyridine (CAS: 462-08-8):

-

Hazards: Toxic if swallowed, in contact with skin, or if inhaled.[9][10][11] It causes serious eye irritation and skin irritation.[9][12] May cause damage to organs through prolonged or repeated exposure.[9]

-

Handling: Handle in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.[10][11] Avoid all direct contact.[9] Standard PPE, including gloves, goggles, and a lab coat, is mandatory.

-

-

General Precautions:

-

An emergency eyewash station and safety shower must be immediately accessible.

-

Have an appropriate spill kit ready.

-

All chemical waste must be disposed of according to institutional and local regulations.

-

Experimental Synthesis Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of phenyl pyridin-3-ylcarbamate. All operations should be performed in a fume hood.

Materials and Reagents

-

3-Aminopyridine (99% purity)

-

Phenyl Chloroformate (≥98% purity)

-

Triethylamine (NEt₃), freshly distilled, or Pyridine

-

Anhydrous Dichloromethane (DCM) or Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Equipment

-

Round-bottom flask equipped with a magnetic stir bar

-

Dropping funnel

-

Condenser with an inert gas inlet (Nitrogen or Argon)

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin Layer Chromatography (TLC) plates and developing chamber

Synthesis Workflow Diagram

Caption: Step-by-step workflow for the synthesis of phenyl pyridin-3-ylcarbamate.

Step-by-Step Procedure

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3-aminopyridine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

-

Initial Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

-

Reagent Addition: Add phenyl chloroformate (1.05 eq), dissolved in a small volume of anhydrous dichloromethane, dropwise to the cold amine solution over 15-20 minutes using a dropping funnel. A white precipitate (triethylamine hydrochloride) will form immediately.[13]

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-4 hours.

-

Monitoring: Monitor the reaction's progress by TLC, checking for the consumption of the 3-aminopyridine starting material.

-

Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers and extract the aqueous phase twice more with dichloromethane.

-

Washing and Drying: Combine the organic layers and wash them sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) to yield phenyl pyridin-3-ylcarbamate as a pure solid.

Quantitative Data and Characterization

The following table summarizes the key quantitative parameters for a representative synthesis.

| Parameter | Value | Unit | Rationale / Notes |

| 3-Aminopyridine | 1.0 | Molar Equivalent | Limiting reagent. |

| Phenyl Chloroformate | 1.05 | Molar Equivalent | A slight excess ensures complete conversion of the amine. |

| Triethylamine | 1.2 | Molar Equivalent | Sufficient excess to neutralize all HCl byproduct. |

| Solvent Volume | ~0.1 | M | Typical concentration to ensure efficient reaction kinetics. |

| Initial Temperature | 0 | °C | Controls the initial exothermic reaction. |

| Reaction Time | 2 - 4 | Hours | Typical duration; should be confirmed by TLC monitoring. |

| Expected Yield | 85 - 95 | % | Based on analogous, high-yielding carbamate formations.[2] |

Product Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the molecular structure.

-

Mass Spectrometry (MS): To verify the molecular weight (C₁₂H₁₀N₂O₂: 214.22 g/mol ).

-

Melting Point: To assess purity.

Conclusion

The synthesis of phenyl pyridin-3-ylcarbamate from 3-aminopyridine and phenyl chloroformate is a straightforward and high-yielding procedure when executed with precision and care. The foundational principles of this reaction—nucleophilic acyl substitution—are fundamental in organic synthesis. The most critical aspect of this protocol is the stringent adherence to safety measures due to the highly hazardous nature of the reagents. This guide provides the necessary framework for researchers to confidently and safely perform this synthesis, yielding a product of high purity suitable for further application in research and development.

References

-

3-AMINOPYRIDINE MSDS | CAS 462-08-8 MSDS - Loba Chemie. Loba Chemie. [Link]

-

Carbamate - Wikipedia. Wikipedia. [Link]

-

3-AMINOPYRIDINE (FOR SYNTHESIS) - Suvchem Laboratory Chemicals. Suvchem. [Link]

-

N-Dealkylation of Amines - PMC - NIH. National Institutes of Health. [Link]

-

Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - PubMed Central. National Center for Biotechnology Information. [Link]

Sources

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. Phenyl chloroformate - Safety Data Sheet [chemicalbook.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. echemi.com [echemi.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. lobachemie.com [lobachemie.com]

- 11. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 12. jubilantingrevia.com [jubilantingrevia.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Elucidating the Mechanism of Action of Phenyl Pyridin-3-ylcarbamate

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Preamble: From Molecular Structure to Biological Function

The journey to understanding the therapeutic potential of any novel chemical entity begins with a fundamental question: "How does it work?". Phenyl pyridin-3-ylcarbamate, a molecule featuring a carbamate linkage between a phenyl group and a pyridine ring, presents a fascinating case for mechanistic investigation. The presence of the carbamate moiety immediately suggests a potential interaction with a well-known class of enzymes. However, the broader structural features, including the pyridinyl and phenyl rings, open the door to a wider range of possible biological targets.

This guide is structured not as a rigid protocol, but as a logical and iterative scientific investigation. We will begin by exploring the most probable mechanism of action based on the compound's core functional group and then expand our inquiry to consider other plausible targets suggested by the broader chemical scaffold. This approach, rooted in both established biochemical principles and exploratory drug discovery techniques, provides a robust framework for elucidating the complete biological activity of Phenyl pyridin-3-ylcarbamate and similar novel compounds.

Part 1: The Primary Hypothesis - Cholinesterase Inhibition

The carbamate functional group is a classic pharmacophore known for its ability to inhibit serine hydrolases, most notably acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] These enzymes are critical for the degradation of the neurotransmitter acetylcholine, and their inhibition is a key therapeutic strategy for conditions such as Alzheimer's disease and myasthenia gravis.

The Causality of Carbamate-Mediated Inhibition

Carbamates act as "pseudo-irreversible" or "slowly reversible" inhibitors of cholinesterases.[2][3] The mechanism involves the carbamate compound acting as a substrate for the enzyme. The serine residue in the catalytic triad of the cholinesterase attacks the carbonyl carbon of the carbamate, leading to the formation of a carbamylated enzyme intermediate and the release of the phenol leaving group. This carbamylated enzyme is significantly more stable and hydrolyzes much more slowly than the acetylated intermediate formed with the natural substrate, acetylcholine.[2] This prolonged inactivation of the enzyme leads to an accumulation of acetylcholine in the synapse, thereby enhancing cholinergic neurotransmission.

Figure 1: Mechanism of pseudo-irreversible inhibition of cholinesterases by a carbamate inhibitor.

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a robust and widely used method to determine the inhibitory potential of a compound against AChE and BChE.[2]

Principle: The assay measures the activity of the cholinesterase enzyme by detecting the product of the hydrolysis of a substrate, acetylthiocholine (or butyrylthiocholine for BChE). The thiocholine product reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. A decrease in the rate of color formation in the presence of the test compound indicates enzyme inhibition.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Phosphate Buffer (0.1 M, pH 8.0).

-

DTNB solution (10 mM in phosphate buffer).

-

Acetylthiocholine iodide (ATCI) substrate solution (10 mM in phosphate buffer).

-

Butyrylthiocholine iodide (BTCI) substrate solution (10 mM in phosphate buffer).

-

AChE solution (from electric eel) and BChE solution (from equine serum) prepared in phosphate buffer.

-

Test compound (Phenyl pyridin-3-ylcarbamate) stock solution (e.g., 10 mM in DMSO) and serial dilutions.

-

-

Assay Procedure (96-well plate format):

-

To each well, add:

-

140 µL of phosphate buffer.

-

20 µL of DTNB solution.

-

10 µL of the test compound dilution (or DMSO for control).

-

10 µL of the enzyme solution (AChE or BChE).

-

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding 20 µL of the respective substrate solution (ATCI for AChE, BTCI for BChE).

-

Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of the inhibitor.

-

Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.

-

Data Presentation: Quantitative Analysis of Cholinesterase Inhibition

| Compound | Target Enzyme | IC50 (µM)[2][4] | Selectivity Index (SI) (IC50 AChE / IC50 BChE) |

| Phenyl pyridin-3-ylcarbamate | AChE | Experimental Value | Calculated Value |

| Phenyl pyridin-3-ylcarbamate | BChE | Experimental Value | |

| Rivastigmine (Standard) | AChE | Literature Value | Literature Value |

| Rivastigmine (Standard) | BChE | Literature Value | |

| Galantamine (Standard) | AChE | Literature Value | Literature Value |

| Galantamine (Standard) | BChE | Literature Value |

Part 2: Exploring Alternative Mechanisms of Action

While cholinesterase inhibition is a strong primary hypothesis, the structural motifs of Phenyl pyridin-3-ylcarbamate warrant a broader investigation. The presence of the pyridine ring and the overall diaryl-like structure are features found in inhibitors of various other protein classes. For instance, related N-phenyl-N'-pyridin-3-yl ureas have been identified as 5-HT(2C/2B) receptor antagonists, and other diaryl ureas are known to inhibit protein kinases.[5][6]

Potential Target Class 1: Serotonin Receptors

N-substituted phenyl-N'-pyridin-3-yl ureas have shown affinity for serotonin receptors, specifically as 5-HT(2C/2B) antagonists.[5] This suggests that Phenyl pyridin-3-ylcarbamate could potentially modulate serotonergic signaling.

Experimental Approach: Radioligand Binding Assay

This is a standard method to determine the affinity of a test compound for a specific receptor. It involves competing the test compound with a known radiolabeled ligand for binding to the receptor.

Potential Target Class 2: Protein Kinases and Signaling Pathways

Diaryl urea and related scaffolds are present in numerous kinase inhibitors. For example, some 1-Aryl-3-phenylureas have been shown to inhibit the PI3K/Akt and MAPK/Erk signaling pathways in cancer cells.[6] These pathways are crucial for cell proliferation, survival, and migration.

Experimental Protocol: Western Blot Analysis of Pathway Phosphorylation

Principle: This technique allows for the detection of specific proteins in a cell lysate and, importantly, their phosphorylation state. A decrease in the phosphorylation of key pathway components (e.g., Akt, Erk) in response to treatment with the test compound indicates inhibition of the upstream kinase or pathway.

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., a cancer cell line like MCF-7 or MDA-MB-231) to ~80% confluency.[6]

-

Treat the cells with various concentrations of Phenyl pyridin-3-ylcarbamate for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the total protein.

-

Determine the protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunodetection:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., p-Akt, p-Erk) and the total forms (Total Akt, Total Erk) as loading controls.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phosphorylated protein signal to the total protein signal for each sample.

-

Compare the normalized signals of the treated samples to the vehicle control to determine the effect of the compound on pathway activity.

-

Figure 2: Simplified PI3K/Akt signaling pathway, a potential target for diaryl urea-like compounds.

Part 3: A Workflow for De Novo Target Identification

When the mechanism of action is completely unknown, a systematic approach is required to identify the primary molecular target(s) of a compound. This workflow begins with observing the compound's effect on cells (phenotypic screening) and then uses various techniques to pinpoint the interacting protein.

Figure 3: A logical workflow for de novo target identification of a novel bioactive compound.

Key Target Identification Methodologies

-

Affinity-based Chemoproteomics: This method involves immobilizing the compound (or an analog) onto a solid support (like beads) and using it as "bait" to pull down its binding partners from a cell lysate.[7] The captured proteins are then identified using mass spectrometry.

-

Photoaffinity Labeling: A photoreactive group is incorporated into the compound's structure.[7] Upon exposure to UV light, this group forms a covalent bond with the target protein, allowing for its subsequent isolation and identification.

-

Cellular Thermal Shift Assay (CETSA) / Thermal Proteome Profiling: This technique is based on the principle that a protein becomes more stable and less prone to thermal denaturation when its ligand is bound.[8] By heating cell lysates or intact cells treated with the compound and then quantifying the remaining soluble proteins, one can identify which protein was stabilized by the compound.

Conclusion and Forward Outlook

The investigation into the mechanism of action of Phenyl pyridin-3-ylcarbamate should commence with the strong, structure-based hypothesis of cholinesterase inhibition. The experimental protocols provided offer a clear path to validate or refute this primary hypothesis. Concurrently, the exploration of alternative targets, such as serotonin receptors and protein kinases, is scientifically prudent given the activities of structurally related compounds. Should these targeted approaches prove inconclusive, the systematic workflow for de novo target identification provides a powerful, unbiased strategy to uncover its molecular mechanism. A thorough understanding of how this molecule interacts with biological systems is the foundational step in developing it from a chemical entity into a potential therapeutic agent.

References

-

Selected organophosphate and carbamate inhibitors of cholinesterases. ResearchGate. Available at: [Link]

-

Model studies on a synthetically facile series of N-substituted phenyl-N'-pyridin-3-yl ureas leading to 1-(3-pyridylcarbamoyl) indolines that are potent and selective 5-HT(2C/2B) receptor antagonists. PubMed. Available at: [Link]

-

Proline-Based Carbamates as Cholinesterase Inhibitors. PMC - PubMed Central. Available at: [Link]

-

Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE. PMC. Available at: [Link]

-

Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. ResearchGate. Available at: [Link]

-

Phenyl (6-methylpyridin-3-yl)carbamate hydrochloride. PubChem. Available at: [Link]

-

Synthesis and biological activity of N-substituted phenyl-1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylcarbamate. Chinese Chemical Letters. Available at: [Link]

-

Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. ACS Publications. Available at: [Link]

-

Antiangiogenic 1-Aryl-3-[3-(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas Inhibit MCF-7 and MDA-MB-231 Human Breast Cancer Cell Lines Through PI3K/Akt and MAPK/Erk Pathways. PubMed. Available at: [Link]

-

Synthesis and biological evaluation of 5-carbamoyl-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors. PubMed. Available at: [Link]

-

Integrated computational and experimental identification of N-[(1H-1,2,4-triazol-3-yl)phenyl]-1-(1H-pyrazolo[3,4-b]pyridin-3-yl)methanamide as a potent and selective TIM-3 inhibitor for NSCLC immunotherapy. Frontiers. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M 1 Antagonists. MDPI. Available at: [Link]

-

Novel carbamate cholinesterase inhibitors that release biologically active amines following enzyme inhibition. PubMed. Available at: [Link]

-

Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. Available at: [Link]

-

InCELL Compound-Target Engagement Assays for Drug Discovery. YouTube. Available at: [Link]

-

Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Proline-Based Carbamates as Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Model studies on a synthetically facile series of N-substituted phenyl-N'-pyridin-3-yl ureas leading to 1-(3-pyridylcarbamoyl) indolines that are potent and selective 5-HT(2C/2B) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antiangiogenic 1-Aryl-3-[3-(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas Inhibit MCF-7 and MDA-MB-231 Human Breast Cancer Cell Lines Through PI3K/Akt and MAPK/Erk Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. drughunter.com [drughunter.com]

- 8. youtube.com [youtube.com]

An In-Depth Technical Guide to Phenyl Pyridin-3-ylcarbamate: Synthesis, Identification, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl pyridin-3-ylcarbamate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif, combining a pyridine ring with a phenylcarbamate group, positions it as a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of Phenyl pyridin-3-ylcarbamate, detailing its chemical identifiers, synthesis, physicochemical properties, and exploring its potential applications in drug development based on the biological activities of structurally related compounds. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the exploration of new chemical entities for therapeutic intervention.

Core Identifiers and Chemical Properties

A precise understanding of a compound's identifiers and properties is fundamental for any research and development endeavor. Phenyl pyridin-3-ylcarbamate is uniquely identified by its CAS number and other key descriptors, which are summarized in the table below.

| Identifier | Value | Source |

| CAS Number | 17738-06-6 | [1] |

| Molecular Formula | C₁₂H₁₀N₂O₂ | [1] |

| Molecular Weight | 214.22 g/mol | [1] |

| Physical State | Solid | [1] |

| Melting Point | 138-140 °C | [1] |

| MDL Number | MFCD06619613 | [1] |

Synthesis of Phenyl Pyridin-3-ylcarbamate

The synthesis of Phenyl pyridin-3-ylcarbamate can be achieved through a nucleophilic addition reaction. The most common and efficient method involves the reaction of 3-aminopyridine with phenyl chloroformate or a related phenyl isocyanate derivative. This reaction forms the carbamate linkage that is characteristic of the target molecule.

Plausible Synthetic Routes

Two primary synthetic strategies can be envisioned for the preparation of Phenyl pyridin-3-ylcarbamate:

-

Reaction of 3-Aminopyridine with Phenyl Chloroformate: This is a widely used method for carbamate synthesis. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

-

Reaction of 3-Aminopyridine with Phenyl Isocyanate: This is another efficient route to carbamates, proceeding through the nucleophilic attack of the amino group on the isocyanate carbon. This reaction is often carried out in an inert solvent.

The following diagram illustrates the general synthetic workflow for the preparation of Phenyl pyridin-3-ylcarbamate.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

3-Aminopyridine (1.0 eq)

-

Phenyl isocyanate (1.05 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of 3-aminopyridine in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add phenyl isocyanate dropwise at room temperature with stirring.

-

The reaction mixture is stirred at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of hexane and ethyl acetate.

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The resulting crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield pure Phenyl pyridin-3-ylcarbamate.

Analytical Characterization

The structural confirmation and purity assessment of Phenyl pyridin-3-ylcarbamate would be conducted using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the pyridine and phenyl rings, as well as a signal for the N-H proton of the carbamate group.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for each carbon atom in the molecule, including the carbonyl carbon of the carbamate group.

-

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight.

Potential Applications in Drug Development

While direct pharmacological studies on Phenyl pyridin-3-ylcarbamate are limited in the public domain, the biological activities of structurally related compounds provide valuable insights into its therapeutic potential.

Anticancer Activity

Numerous studies have demonstrated the antiproliferative and anticancer properties of diaryl urea and carbamate derivatives. These compounds often exert their effects by inhibiting key enzymes involved in cell proliferation and survival, such as protein kinases. For instance, a new series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives showed promising in vitro antiproliferative activity against a panel of human cancer cell lines.

The following diagram illustrates a potential mechanism of action for related anticancer compounds, which may be applicable to Phenyl pyridin-3-ylcarbamate.

Neurological Disorders

Derivatives of phenyl-N'-pyridin-3-yl ureas have been investigated as potent and selective antagonists for the 5-HT(2C/2B) serotonin receptors.[2] These receptors are implicated in a variety of neurological and psychiatric conditions, including anxiety, depression, and schizophrenia. The ability to modulate the activity of these receptors suggests that Phenyl pyridin-3-ylcarbamate could serve as a scaffold for the development of novel treatments for central nervous system (CNS) disorders.

Furthermore, certain carbamate-containing compounds have been identified as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[3] Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

Conclusion

Phenyl pyridin-3-ylcarbamate represents a promising molecular scaffold with potential applications in drug discovery, particularly in the fields of oncology and neurology. This technical guide has provided a comprehensive overview of its chemical identifiers, plausible synthetic routes, and potential biological activities based on structurally related compounds. Further research, including the development of a specific and optimized synthesis protocol, detailed analytical characterization, and in-depth pharmacological evaluation, is warranted to fully elucidate the therapeutic potential of this intriguing molecule and its derivatives.

References

- Hoffman Fine Chemicals. Phenyl pyridin-3-ylcarbamate | 17738-06-6. [Link]

- Bromidge, S. M., et al. (1999). Model studies on a synthetically facile series of N-substituted phenyl-N'-pyridin-3-yl ureas leading to 1-(3-pyridylcarbamoyl) indolines that are potent and selective 5-HT(2C/2B) receptor antagonists. Bioorganic & Medicinal Chemistry, 7(12), 2767–2773. [Link]

- Musilek, K., et al. (2007). Novel pyridinium derivatives as inhibitors for acetylcholinesterase. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(1), 35–40. [Link]

Sources

- 1. Model studies on a synthetically facile series of N-substituted phenyl-N'-pyridin-3-yl ureas leading to 1-(3-pyridylcarbamoyl) indolines that are potent and selective 5-HT(2C/2B) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Muscarinic agonist, (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl) carbamate: High affinity, but low subtype selectivity for human M1 – M5 muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel pyridinium derivatives as inhibitors for acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Solubility Profile of Phenyl Pyridin-3-ylcarbamate: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of phenyl pyridin-3-ylcarbamate, a compound of interest in contemporary pharmaceutical research. In the absence of extensive published quantitative solubility data, this document outlines the foundational principles governing the solubility of organic molecules and presents a detailed, field-proven experimental protocol for the accurate determination of its thermodynamic solubility in various solvents. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies to support formulation, analytical method development, and preclinical assessment. The protocols described herein are designed to be self-validating, ensuring the generation of robust and reliable data critical for advancing drug discovery programs.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to create a homogenous system, is a cornerstone of pharmaceutical sciences. For an active pharmaceutical ingredient (API) like phenyl pyridin-3-ylcarbamate, its solubility profile dictates a multitude of critical downstream applications, including but not limited to:

-

Bioavailability: Poor aqueous solubility is a primary contributor to low and erratic oral bioavailability, hindering a drug candidate's therapeutic efficacy.

-

Formulation Development: The selection of appropriate excipients and dosage forms (e.g., tablets, injectables) is heavily reliant on the API's solubility in various solvent systems.

-

Analytical Method Development: The creation of robust analytical techniques for quality control and pharmacokinetic studies requires a thorough understanding of the compound's solubility.

-

Toxicology Studies: Achieving the necessary concentrations for in vitro and in vivo toxicology assessments is contingent on the compound's solubility in relevant biological media.

Given the pivotal role of solubility, a comprehensive understanding and accurate measurement of this physicochemical property for phenyl pyridin-3-ylcarbamate are paramount for its successful development.

Theoretical Framework for Solubility

The solubility of an organic compound is governed by a combination of its intrinsic chemical properties and the characteristics of the solvent. The adage "like dissolves like" serves as a fundamental guiding principle, suggesting that substances with similar polarities are more likely to be soluble in one another.[1][2]

Molecular Structure and Polarity of Phenyl Pyridin-3-ylcarbamate

To anticipate the solubility behavior of phenyl pyridin-3-ylcarbamate, a structural analysis is essential. The molecule possesses several key functional groups that influence its overall polarity:

-

Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom. The lone pair of electrons on the nitrogen can act as a hydrogen bond acceptor, contributing to its polarity.

-

Phenyl Group: A nonpolar, hydrophobic aromatic ring.

-

Carbamate Linkage (-NHCOO-): This group contains both a hydrogen bond donor (the N-H group) and hydrogen bond acceptors (the carbonyl and ester oxygens). This functional group significantly contributes to the molecule's polarity and its ability to interact with polar solvents.

The interplay between the polar pyridine and carbamate moieties and the nonpolar phenyl group will dictate its solubility in different solvents. It is expected that phenyl pyridin-3-ylcarbamate will exhibit moderate polarity.

Thermodynamics of Dissolution

The process of dissolution can be understood through thermodynamic principles, involving changes in enthalpy (ΔH) and entropy (ΔS).[3][4][5][6] The overall free energy change of dissolution (ΔG) determines the spontaneity of the process.

Dissolution can be conceptualized in three stages:

-

Solute-solute bond breaking: Energy is required to overcome the intermolecular forces holding the solute molecules together in the solid state (lattice energy). This is an endothermic process (ΔH > 0).

-

Solvent-solvent bond breaking: Energy is needed to create a cavity in the solvent for the solute molecule. This is also an endothermic process (ΔH > 0).

-

Solute-solvent bond formation: Energy is released when the solute and solvent molecules interact. This is an exothermic process (ΔH < 0).

The overall enthalpy of solution is the sum of the enthalpy changes of these three steps. The entropy of dissolution is generally positive as the dissolved state is more disordered than the solid state.

Predicted Solubility Profile

Based on the structural analysis, the following solubility trends for phenyl pyridin-3-ylcarbamate can be predicted:

-

Polar Protic Solvents (e.g., water, methanol, ethanol): The ability of the carbamate and pyridine groups to form hydrogen bonds suggests some solubility in these solvents. However, the presence of the nonpolar phenyl ring may limit high solubility in highly polar solvents like water.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents can accept hydrogen bonds and engage in dipole-dipole interactions. It is anticipated that phenyl pyridin-3-ylcarbamate will exhibit good solubility in these solvents.

-

Nonpolar Solvents (e.g., hexane, toluene): Due to the significant polar functionalities, low solubility is expected in nonpolar solvents.

These predictions provide a rational basis for solvent selection in experimental solubility determination.

Experimental Determination of Thermodynamic Solubility

Given the lack of readily available quantitative solubility data for phenyl pyridin-3-ylcarbamate, this section provides a detailed, step-by-step protocol for the experimental determination of its thermodynamic (equilibrium) solubility using the gold-standard shake-flask method.[4][7][8][9] This method is recommended by regulatory bodies such as the OECD.[2][3][10][11]

Principle of the Shake-Flask Method

The shake-flask method involves adding an excess of the solid compound to a known volume of the solvent of interest. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation. After reaching equilibrium, the undissolved solid is separated from the saturated solution, and the concentration of the dissolved solute is quantified using a suitable analytical technique.[4][7]

Figure 1: Workflow for the Shake-Flask Solubility Determination Method.

Materials and Equipment

-

Phenyl pyridin-3-ylcarbamate (solid, high purity)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, methanol, ethanol, DMSO, acetonitrile)

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge or filtration apparatus (e.g., syringe filters with low-binding membranes)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

pH meter (for aqueous solutions)

Step-by-Step Experimental Protocol

-

Preparation of Reagents and Standards:

-

Prepare stock solutions of phenyl pyridin-3-ylcarbamate in a suitable solvent (e.g., acetonitrile or DMSO) for the preparation of calibration standards.

-

Prepare a series of calibration standards by diluting the stock solution to cover the expected solubility range.

-

-

Sample Preparation:

-

Add an excess amount of solid phenyl pyridin-3-ylcarbamate to a series of vials. A general starting point is to add approximately 2-5 mg of the compound to 1 mL of the test solvent. The key is to have undissolved solid remaining at the end of the experiment.

-

Accurately record the volume of solvent added to each vial.

-

Prepare samples in triplicate for each solvent to ensure statistical validity.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled orbital shaker (e.g., at 25°C or 37°C).

-

Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study initially by taking measurements at various time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand at the same temperature for a short period to allow larger particles to settle.

-

Separate the undissolved solid from the saturated solution. This can be achieved by:

-

Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

-

Filtration: Use a syringe to withdraw the solution and pass it through a chemically compatible, low-binding filter (e.g., 0.22 µm PVDF or PTFE) into a clean vial. The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter.

-

-

-

Analysis of Solute Concentration:

-

Carefully collect an aliquot of the clear supernatant or filtrate.

-

Dilute the aliquot with a suitable solvent (often the mobile phase for HPLC) to bring the concentration within the linear range of the calibration curve.

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, alongside the prepared calibration standards.[12][13][14][15]

-

Data Analysis and Reporting

-

Construct a Calibration Curve: Plot the analytical response (e.g., peak area from HPLC or absorbance from UV-Vis) versus the known concentrations of the standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.99.

-

Calculate Solubility: Use the equation of the calibration curve to determine the concentration of phenyl pyridin-3-ylcarbamate in the diluted samples. Account for the dilution factor to calculate the final solubility in the original solvent.

-

Report the Results: Express the solubility in standard units, such as mg/mL or µg/mL, and also in molarity (mol/L). The results should be reported as the mean ± standard deviation of the triplicate measurements for each solvent.

High-Throughput Solubility Screening (Kinetic Solubility)

For early-stage drug discovery, where a rapid assessment of a large number of compounds is required, high-throughput kinetic solubility assays are often employed.[1][5][16][17][18][19][20] These methods typically involve dissolving the compound in an organic solvent like DMSO and then diluting it into an aqueous buffer. The formation of a precipitate is detected, often by nephelometry (light scattering) or turbidimetry.[16][18]

It is crucial to note that kinetic solubility often overestimates the true thermodynamic solubility because the compound is initially in a dissolved state and may form a supersaturated solution before precipitating.[8] Therefore, kinetic solubility is a valuable screening tool, but for definitive characterization, the thermodynamic shake-flask method is essential.

Figure 2: General Workflow for a High-Throughput Kinetic Solubility Assay.

Data Presentation

The experimentally determined solubility data for phenyl pyridin-3-ylcarbamate should be summarized in a clear and concise table for easy comparison.

Table 1: Experimentally Determined Thermodynamic Solubility of Phenyl Pyridin-3-ylcarbamate at 25°C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Water | [Insert experimental data] | [Insert experimental data] |

| PBS (pH 7.4) | [Insert experimental data] | [Insert experimental data] |

| Methanol | [Insert experimental data] | [Insert experimental data] |

| Ethanol | [Insert experimental data] | [Insert experimental data] |

| Acetonitrile | [Insert experimental data] | [Insert experimental data] |

| DMSO | [Insert experimental data] | [Insert experimental data] |

| [Other solvents] | [Insert experimental data] | [Insert experimental data] |

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for understanding and experimentally determining the solubility of phenyl pyridin-3-ylcarbamate. By applying the principles of "like dissolves like" and the thermodynamics of dissolution, researchers can make rational predictions about its solubility behavior. The detailed shake-flask protocol offers a robust and reliable method for obtaining definitive thermodynamic solubility data, which is indispensable for informed decision-making in drug development. For early-stage screening, kinetic solubility assays provide a rapid, albeit less precise, alternative.

Future work should focus on generating the experimental data outlined in this guide across a range of pharmaceutically relevant solvents and pH conditions. This will create a valuable database to support the continued development of phenyl pyridin-3-ylcarbamate and related compounds, ultimately accelerating their path from the laboratory to the clinic.

References

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

- Yang, X., et al. (2017). Development of a high-throughput solubility screening assay for use in antibody discovery. mAbs, 9(8), 1313-1322.

-

AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. Retrieved from [Link]

- OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1.

- Lesyk, D., & Kheilik, Y. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.

- Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781-1787.

- (2025). In-vitro Thermodynamic Solubility. Protocols.io.

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

- Biopharma Asia. (2017).

-

Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C. Retrieved from [Link]

- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.

- Wikipedia. (n.d.). Solubility equilibrium.

- ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?.

- OECD. (n.d.). Test No.

- Lund University Publications. (n.d.).

- Solve Scientific. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS.

- Chinese Pharmaceutical Journal. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.

- Domainex. (n.d.). Thermodynamic Solubility Assay.

- Evotec. (n.d.). Thermodynamic Solubility Assay.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- ResearchGate. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1.

- Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.

- Enamine. (n.d.). Shake-Flask Solubility Assay.

- Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5671-5673.

- Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method.

- ResearchGate. (2023). How to measure solubility for drugs in oils/emulsions?.

- Request PDF. (2025).

- Sigma-Aldrich. (n.d.).

- ResearchGate. (2025). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.

- Dissolution Technologies. (2006). Analytical Method Selection for Drug Product Dissolution Testing.

Sources

- 1. High throughput solubility measurement in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. oecd.org [oecd.org]

- 3. oecd.org [oecd.org]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. solvescientific.com.au [solvescientific.com.au]

- 6. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. researchgate.net [researchgate.net]

- 10. filab.fr [filab.fr]

- 11. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 12. improvedpharma.com [improvedpharma.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 17. Development of a high-throughput solubility screening assay for use in antibody discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. biopharma-asia.com [biopharma-asia.com]

- 20. enamine.net [enamine.net]

Spectroscopic data for Phenyl pyridin-3-ylcarbamate (NMR, IR, Mass Spec)

Affiliation: Advanced Spectrometry Division, Applied Science Group

Abstract: This technical guide provides a comprehensive overview of the predicted spectroscopic data for Phenyl pyridin-3-ylcarbamate, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of experimental spectra in the public domain, this document leverages established spectroscopic principles and data from analogous structures to present a detailed, predicted analysis of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth interpretations and methodologies to aid in the characterization of this and related molecular scaffolds.

Introduction to Phenyl Pyridin-3-ylcarbamate and its Spectroscopic Characterization

Phenyl pyridin-3-ylcarbamate is a molecule featuring a carbamate linkage between a phenyl group and a 3-aminopyridine moiety. Carbamates are a crucial functional group in a wide array of pharmaceuticals and agrochemicals, often acting as bioisosteres of amides with improved metabolic stability. The pyridine ring, a common scaffold in medicinal chemistry, imparts specific physicochemical properties and potential for hydrogen bonding interactions.

Accurate structural elucidation is the cornerstone of chemical research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming the identity, purity, and structure of synthesized compounds. This guide provides a detailed predictive analysis of the key spectroscopic features of Phenyl pyridin-3-ylcarbamate, offering a valuable reference for its synthesis and characterization.

Statement on Predicted Data: The spectroscopic data presented in this guide are predicted based on established principles of chemical spectroscopy and analysis of structurally similar compounds. While these predictions are grounded in solid scientific reasoning, experimental verification is recommended upon synthesis of the compound.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides detailed information about the chemical environment of each proton in a molecule. The predicted ¹H NMR data for Phenyl pyridin-3-ylcarbamate in a standard deuterated solvent like DMSO-d₆ are summarized in Table 1.

Table 1: Predicted ¹H NMR Data for Phenyl Pyridin-3-ylcarbamate (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~10.2 | s | N-H |

| ~8.7 | d | H-2' |

| ~8.3 | dd | H-6' |

| ~8.0 | ddd | H-4' |

| ~7.5 | m | H-2, H-6 |

| ~7.4 | m | H-4 |

| ~7.2 | m | H-3, H-5 |

Note: Predicted chemical shifts (δ) are approximate and can vary based on solvent and experimental conditions. Multiplicity: s = singlet, d = doublet, dd = doublet of doublets, ddd = doublet of doublet of doublets, m = multiplet.

Interpretation of the Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of Phenyl pyridin-3-ylcarbamate is expected to show distinct signals for the protons on the pyridine and phenyl rings, as well as the carbamate N-H proton.

-

Carbamate N-H Proton: The proton on the carbamate nitrogen is expected to appear as a singlet at a downfield chemical shift of approximately 10.2 ppm. This significant downfield shift is due to the deshielding effect of the adjacent carbonyl group and the aromatic pyridine ring, as well as potential hydrogen bonding with the DMSO solvent.

-

Pyridine Ring Protons: The protons on the 3-substituted pyridine ring are expected to be in the aromatic region and will exhibit characteristic splitting patterns.

-

H-2' and H-6': These protons are adjacent to the nitrogen atom in the pyridine ring, which is strongly electron-withdrawing. Consequently, they are expected to be the most deshielded of the pyridine protons, with predicted chemical shifts around 8.7 ppm (H-2') and 8.3 ppm (H-6'). The H-2' proton is anticipated to appear as a doublet, while the H-6' proton will likely be a doublet of doublets.

-

H-4': This proton is expected to be a doublet of doublet of doublets around 8.0 ppm due to coupling with H-2', H-5', and H-6'.

-

-

Phenyl Ring Protons: The protons on the phenyl ring will also appear in the aromatic region, but at slightly more upfield positions compared to the pyridine protons.

-

H-2, H-6, H-3, H-5, and H-4: These protons are expected to appear as a series of multiplets between 7.2 and 7.5 ppm. The electronic effect of the carbamate oxygen will have a subtle influence on their chemical shifts.

-

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon framework of a molecule. The predicted ¹³C NMR data for Phenyl pyridin-3-ylcarbamate are presented in Table 2.

Table 2: Predicted ¹³C NMR Data for Phenyl Pyridin-3-ylcarbamate

| Chemical Shift (δ, ppm) | Assignment |

| ~153.5 | C=O |

| ~151.0 | C-1 |

| ~145.0 | C-2' |

| ~142.0 | C-6' |

| ~135.0 | C-3' |

| ~129.5 | C-3, C-5 |

| ~125.0 | C-4 |

| ~124.0 | C-5' |

| ~121.0 | C-2, C-6 |

| ~120.0 | C-4' |

Interpretation of the Predicted ¹³C NMR Spectrum

-

Carbonyl Carbon: The carbon of the carbonyl group in the carbamate linkage is expected to be the most downfield signal, with a predicted chemical shift of approximately 153.5 ppm.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the electronegativity of the heteroatoms and the overall electronic distribution in the rings.

-

C-1: The carbon of the phenyl ring attached to the carbamate oxygen is expected to be significantly deshielded, with a predicted chemical shift around 151.0 ppm.

-

Pyridine Carbons: The carbons of the pyridine ring will have varied chemical shifts due to the influence of the nitrogen atom and the carbamate substituent. C-2' and C-6' are expected to be the most downfield among the pyridine carbons.

-

Phenyl Carbons: The remaining phenyl carbons are predicted to appear in the range of 121.0 to 129.5 ppm.

-

Predicted Infrared (IR) Spectroscopic Data

The IR spectrum provides information about the functional groups present in a molecule through their characteristic vibrational frequencies. The predicted key IR absorption bands for Phenyl pyridin-3-ylcarbamate are listed in Table 3.

Table 3: Predicted Key IR Absorption Bands for Phenyl Pyridin-3-ylcarbamate

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3300 | N-H | Stretching |

| ~3100-3000 | Aromatic C-H | Stretching |

| ~1720 | C=O | Stretching |

| ~1600, ~1480 | Aromatic C=C | Stretching |

| ~1220 | C-O | Stretching |

| ~750, ~690 | Aromatic C-H | Out-of-plane bending |

Interpretation of the Predicted IR Spectrum

-

N-H Stretch: A prominent absorption band is expected around 3300 cm⁻¹ corresponding to the N-H stretching vibration of the carbamate group.

-

Aromatic C-H Stretch: Weaker bands are anticipated in the 3100-3000 cm⁻¹ region, characteristic of C-H stretching in the aromatic rings.

-

C=O Stretch: A strong absorption band around 1720 cm⁻¹ is predicted for the carbonyl (C=O) stretching of the carbamate. This is a key diagnostic peak.

-

Aromatic C=C Stretches: Multiple bands of variable intensity are expected in the 1600-1480 cm⁻¹ region due to the C=C stretching vibrations within the phenyl and pyridine rings.

-

C-O Stretch: The C-O stretching of the carbamate ester linkage is predicted to show a strong band around 1220 cm⁻¹.

-

Aromatic C-H Bending: Strong bands in the fingerprint region, around 750 cm⁻¹ and 690 cm⁻¹, are expected from the out-of-plane C-H bending of the monosubstituted phenyl and 3-substituted pyridine rings, respectively.

Predicted Mass Spectrometric (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For Phenyl pyridin-3-ylcarbamate (C₁₂H₁₀N₂O₂), the predicted molecular weight is 214.22 g/mol .

-

Molecular Ion Peak (M⁺•): In an electron ionization (EI) mass spectrum, the molecular ion peak is expected at m/z = 214.

Predicted Fragmentation Pathways

The fragmentation of Phenyl pyridin-3-ylcarbamate is likely to proceed through several key pathways initiated by the ionization of the molecule. The most probable fragmentation patterns are depicted in the diagram below.

Caption: Predicted major fragmentation pathways of Phenyl pyridin-3-ylcarbamate in EI-MS.

-

Loss of Phenyl Isocyanate: Cleavage of the N-C(O) bond could lead to the loss of phenyl isocyanate (C₆H₅NCO), resulting in a fragment corresponding to the 3-hydroxypyridine radical cation at m/z = 95.

-

Loss of Phenoxy Radical: Cleavage of the O-C(phenyl) bond can result in the loss of a phenoxy radical (C₆H₅O•), leading to a pyridin-3-yl isocyanate fragment at m/z = 120.

-

Further Fragmentation: The fragment at m/z = 120 can further lose carbon monoxide (CO) to give a fragment at m/z = 92. Subsequent loss of HCN from the pyridine ring fragments is also a common fragmentation pathway.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a compound like Phenyl pyridin-3-ylcarbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 32 scans, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

-

Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Acquisition:

-

Scan the sample over the range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans for a good signal-to-noise ratio.

-

Acquire a background spectrum of the empty sample compartment (or clean ATR crystal) and subtract it from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source (e.g., direct infusion for ESI, or a GC/LC inlet for EI).

-

Instrumentation: Use a mass spectrometer capable of the desired ionization method (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

-

Acquisition:

-

EI-MS: Acquire a mass spectrum over a suitable m/z range (e.g., 50-500).

-

ESI-MS (for accurate mass): Acquire a high-resolution mass spectrum to confirm the elemental composition.

-

Caption: General experimental workflow for the spectroscopic characterization of a synthesized compound.

Conclusion

This technical guide has presented a detailed prediction of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for Phenyl pyridin-3-ylcarbamate. The interpretations are based on fundamental principles of spectroscopy and analysis of related structures. The provided methodologies for data acquisition serve as a practical resource for researchers. While this guide offers a robust framework for the spectroscopic characterization of the title compound, experimental verification remains the gold standard for structural elucidation.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

-

PubChem Database. Phenyl carbamate. Retrieved from [Link]

-

PubChem Database. 3-Aminopyridine. Retrieved from [Link]

A Technical Guide to the Biological Activity of Phenyl Pyridin-3-ylcarbamate Derivatives

Abstract: The pyridine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to modulate physicochemical properties and enhance biological activity. When combined with a phenylcarbamate or a bioisosteric urea linker, the resulting phenyl pyridin-3-ylcarbamate derivatives form a class of compounds with significant therapeutic potential. These molecules have demonstrated a remarkable breadth of biological activities, including potent antiproliferative, anti-inflammatory, and antimicrobial effects. This technical guide provides an in-depth exploration of this chemical space, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for creating these derivatives, detail their major biological activities with a focus on mechanisms of action, present key structure-activity relationship (SAR) insights, and provide validated experimental protocols to facilitate further research and development.

Introduction to a Versatile Scaffold

The strategic combination of a phenyl ring, a carbamate or urea linker, and a pyridine moiety creates a molecular architecture that is adept at forming critical interactions with biological targets. The pyridine nitrogen can act as a hydrogen bond acceptor, significantly altering binding affinity and pharmacokinetic profiles compared to a simple phenyl ring—a concept often exploited in medicinal chemistry through the "phenyl-pyridyl switch"[1]. The carbamate/urea group provides a rigid and planar system of hydrogen bond donors and acceptors, crucial for anchoring the molecule within a target's active site. This guide synthesizes the current understanding of phenyl pyridin-3-ylcarbamate derivatives and their analogues, highlighting their promise in oncology, immunology, and infectious disease research.

Core Synthetic Strategies

The synthesis of phenyl pyridin-3-ylcarbamate and its urea analogues is generally straightforward, allowing for rapid generation of diverse chemical libraries for screening. The most common approaches involve the formation of the carbamate or urea bond by reacting an amine with a reactive carbonyl precursor.

A generalized workflow for the discovery and initial evaluation of these derivatives is outlined below. This process begins with the chemical synthesis of a library of compounds, followed by a cascade of in vitro and in vivo assays to identify lead candidates.

Sources

An In-Depth Technical Guide to the Initial In-Vitro Screening of Phenyl Pyridin-3-ylcarbamate

Abstract

This technical guide provides a comprehensive framework for the initial in-vitro screening of the novel chemical entity, Phenyl pyridin-3-ylcarbamate. Designed for researchers, scientists, and drug development professionals, this document eschews a rigid template in favor of a logically structured, causality-driven approach to early-stage compound evaluation. The proposed screening cascade is built on a dual-hypothesis platform, investigating the compound's potential as both an acetylcholinesterase (AChE) inhibitor and an anti-proliferative agent, based on the known activities of the carbamate and phenyl-pyridine scaffolds. Every protocol is detailed with an emphasis on scientific integrity and the establishment of self-validating systems, ensuring the generation of robust and reliable data. This guide is intended to serve as a practical, field-proven manual for navigating the critical first steps of the drug discovery process.

Introduction: Rationale for the Screening Strategy

The molecular architecture of Phenyl pyridin-3-ylcarbamate incorporates two key pharmacophores: the carbamate moiety and a phenyl-pyridine backbone. This structure provides a strong rationale for a targeted, yet bifurcated, initial screening approach.

-

The Carbamate Moiety: Carbamates are a well-established class of compounds known to act as pseudo-irreversible inhibitors of acetylcholinesterase (AChE), an enzyme critical for hydrolyzing the neurotransmitter acetylcholine.[1][2] Inhibition of AChE is a therapeutic strategy for conditions such as Alzheimer's disease and myasthenia gravis.[3] Therefore, a primary hypothesis is that Phenyl pyridin-3-ylcarbamate may exhibit AChE inhibitory activity.

-

The Phenyl-Pyridine Backbone: Diaryl structures, including those with pyridine rings, are prevalent in oncology drug discovery. Specifically, urea derivatives with a 1-phenyl-3-(4-(pyridin-3-yl)phenyl) scaffold, which is structurally analogous to the title compound, have demonstrated significant in-vitro antiproliferative activity against a broad range of human cancer cell lines. This suggests a second, equally plausible hypothesis: Phenyl pyridin-3-ylcarbamate may possess cytotoxic or cytostatic properties against cancer cells.

This guide outlines a screening cascade designed to efficiently test both hypotheses. We will begin with primary, high-throughput assays to identify and confirm activity in either pathway. Positive hits will then be subjected to secondary, more mechanistic assays to elucidate the mode of action.

The Initial Screening Cascade: A Visualized Workflow

The proposed screening strategy is designed as a tiered process. This approach prioritizes resource-efficient primary screens to identify potential activity, followed by more complex secondary assays for confirmation and mechanistic insight.

Caption: Initial in-vitro screening cascade for Phenyl pyridin-3-ylcarbamate.

Primary Screening Protocols

The initial phase involves two parallel high-throughput screening (HTS) assays to rapidly assess the compound's activity against the primary hypothesized targets.

Hypothesis 1: Acetylcholinesterase Inhibition

The primary screen for AChE inhibition will utilize the Ellman's method, a robust and cost-effective colorimetric assay.[3][4]

AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm.[3][5] The rate of color formation is directly proportional to AChE activity. A reduction in this rate in the presence of Phenyl pyridin-3-ylcarbamate indicates inhibition.

Materials:

-

Human recombinant Acetylcholinesterase (AChE)

-

Acetylthiocholine iodide (ATCh)

-

5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)

-

Tris-HCl buffer (50 mM, pH 8.0)

-

Phenyl pyridin-3-ylcarbamate (Test Compound)

-

Donepezil or Galantamine (Positive Control Inhibitor)

-

DMSO (Vehicle)

-

96-well flat-bottom microplates

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of the test compound in 100% DMSO.

-

Prepare working solutions of the test compound by serial dilution in Tris-HCl buffer. The final DMSO concentration in the assay should not exceed 0.5%.

-

Prepare a 10 mM solution of DTNB in Tris-HCl buffer.

-

Prepare a 10 mM solution of ATCh in Tris-HCl buffer.

-

Prepare the AChE enzyme solution to a final concentration of 0.1 U/mL in Tris-HCl buffer.

-

-

Assay Setup (in a 96-well plate):

-

Blank wells: 170 µL Tris-HCl buffer + 10 µL DMSO.

-

Negative Control wells: 150 µL Tris-HCl buffer + 10 µL DMSO + 20 µL AChE solution.

-

Positive Control wells: 150 µL Tris-HCl buffer + 10 µL Donepezil (at a concentration known to cause >90% inhibition) + 20 µL AChE solution.

-

Test Compound wells: 150 µL Tris-HCl buffer + 10 µL test compound solution + 20 µL AChE solution.

-

-

Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add 20 µL of ATCh solution to all wells to start the reaction.

-

Measurement: Immediately begin reading the absorbance at 412 nm every 60 seconds for 10-15 minutes using a microplate reader.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well (mOD/min).

-

Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (V_test_compound - V_blank) / (V_negative_control - V_blank)] * 100

-

Hypothesis 2: Anti-proliferative Activity

The primary screen for anti-proliferative effects will be conducted using the MTT assay, a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[6] A panel of cancer cell lines (e.g., from the NCI-60 panel) should be selected to identify potential tissue-specific activity.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance after solubilization. A decrease in absorbance in treated cells compared to control cells indicates a loss of viability.

Materials:

-

Selected cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phenyl pyridin-3-ylcarbamate (Test Compound)

-

Doxorubicin (Positive Control)

-

96-well flat-bottom sterile microplates

Procedure:

-

Cell Seeding:

-

Harvest exponentially growing cells and perform a cell count.

-

Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in complete culture medium from a DMSO stock.

-

Remove the old medium from the wells and add 100 µL of medium containing various concentrations of the test compound.

-

Include vehicle control (DMSO) and positive control (Doxorubicin) wells.

-

-

Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6][7]

-

Data Analysis:

-

Calculate the percentage of cell viability using the formula: % Viability = (Abs_test_compound / Abs_vehicle_control) * 100

-

Assay Validation and Hit Criteria: Ensuring Trustworthiness

For any HTS assay, rigorous validation is paramount to ensure that the data is reliable and that hits are not false positives. The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[8][9][10]

Z'-Factor Calculation: The Z'-factor is calculated using the means (µ) and standard deviations (σ) of the positive (pc) and negative (nc) controls:

Z' = 1 - (3σ_pc + 3σ_nc) / |µ_pc - µ_nc|

Interpretation of Z'-Factor: [9][11]

-

Z' > 0.5: An excellent assay, suitable for HTS.

-

0 < Z' ≤ 0.5: A marginal assay, may require optimization.

-